molecular formula C18H20N2O B8714894 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

Cat. No. B8714894
M. Wt: 280.4 g/mol
InChI Key: NOMJCWNXRGLWDJ-UHFFFAOYSA-N
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Patent
US08044202B2

Procedure details

A solution of 0.22 g (0.78 mmol) 1′-benzyl-1H-spiro[furo[3,4-c]pyridine-3,4′-piperidine] in 8 ml 2,2,2-trifluoroethanol was purged with argon prior to adding 0.08 g (10 mol %) palladium on activated charcoal. The flask was evacuated, refilled with hydrogen gas and stirred under an atmosphere of hydrogen gas for 20 h. The catalyst was filtered off and washed with ethanol. The filtrate was concentrated to dryness to give the title compound (0.16 g, quantitative, purity of approximately 95%) as a light yellow amorphous solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[N:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>FC(F)(F)CO.[Pd]>[NH:8]1[CH2:9][CH2:10][C:11]2([C:17]3[CH:18]=[N:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=NC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen gas for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
refilled with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1CCC2(CC1)OCC1=C2C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 107.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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